2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid
Description
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid is a nicotinic acid derivative featuring a 2-fluoro-4-methylphenyl substituent at the amino group of the pyridine ring.
The synthesis of such compounds typically involves nucleophilic aromatic substitution or coupling reactions. For example, 6-fluoro-2-[(2-fluoro-4-iodophenyl)amino]nicotinic acid (a structural analog) was synthesized via LiHMDS-mediated coupling of 2-fluoro-4-iodoaniline with 2,6-difluoronicotinic acid in THF .
Properties
IUPAC Name |
2-(2-fluoro-4-methylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-5-11(10(14)7-8)16-12-9(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFOYABWTCJSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylaniline and nicotinic acid.
Coupling Reaction: The amino group of 2-fluoro-4-methylaniline is coupled with the carboxylic acid group of nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Antimicrobial Activity
4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole exhibit antimicrobial activity, suggesting that amino-substituted nicotinic acids with aromatic groups may disrupt bacterial membranes or enzyme function . The target compound’s 2-fluoro-4-methylphenyl group could enhance penetration into microbial cells due to increased lipophilicity .
Antitumor Potential
DF 203 (a benzothiazole derivative) shows selective antitumor activity via CYP1A1-mediated metabolism . While the target compound lacks a benzothiazole moiety, its fluorine substituent may similarly modulate CYP enzymes, though direct evidence is absent in the provided data .
Metabolic Stability
Fluorine substitution reduces oxidative metabolism, as seen in 3-(2-fluoro-4-methylphenyl)propionic acid, which retains structural integrity longer than non-fluorinated analogs . This suggests the target compound may exhibit prolonged half-life compared to chlorinated or methoxylated derivatives .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid, a compound with potential therapeutic applications, has garnered attention due to its structural similarities to other biologically active nicotinic acid derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a nicotinic acid moiety substituted with a 2-fluoro-4-methylphenyl group. This modification is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that compounds similar to this compound can act as positive allosteric modulators at nAChRs, enhancing receptor activity in the presence of agonists like nicotine . The modulation of these receptors is crucial for various neurological functions and has implications in treating neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity at human α7 nAChRs. The compound was tested in Xenopus oocytes expressing these receptors, revealing an EC50 value indicative of its potency as a modulator. The results are summarized in the following table:
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| This compound | TBD | TBD |
Note: TBD indicates values that require further experimental validation.
Case Studies
- Neuroprotection : A study investigating the neuroprotective effects of similar compounds found that modulation of α7 nAChRs could restore impaired synaptic function in models of Alzheimer's disease . This suggests that this compound may hold potential for similar therapeutic applications.
- Antidepressant Activity : Another study highlighted the role of nAChR modulation in alleviating depressive symptoms in animal models. Compounds that act on these receptors have shown promise in enhancing mood and cognitive function, indicating a potential application for this compound in treating mood disorders .
Toxicological Profile
Preliminary toxicity evaluations are essential for assessing the safety of new compounds. In vitro assays conducted on various cell lines indicate that compounds structurally related to this compound exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Basic Research Question
- 1H/13C NMR : Confirm regioselectivity of the amino group and fluorine substitution patterns. Compare chemical shifts with analogous compounds (e.g., 4-[(2-fluorophenyl)amino] derivatives) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation pathways to distinguish from isomeric byproducts .
- X-ray crystallography : Resolve ambiguities in solid-state conformation, particularly hydrogen bonding between the carboxylic acid and amino groups .
How can computational methods like density functional theory (DFT) be applied to predict reactivity or optimize synthesis pathways?
Advanced Research Question
- Reaction mechanism modeling : Use DFT to calculate activation energies for key steps (e.g., nucleophilic attack on the pyridine ring). Compare with experimental kinetics to validate transition states .
- Solvent effects : Simulate solvation free energies to select optimal solvents (e.g., DMSO vs. DMF) for improving reaction rates .
- Machine learning : Train models on existing nicotinic acid derivative datasets to predict regioselectivity or side reactions .
What strategies can resolve contradictions in reported biological activity data across different studies?
Advanced Research Question
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate compound-specific effects from environmental variability .
- Meta-analysis : Statistically aggregate data from multiple sources to identify trends in bioactivity (e.g., antimicrobial potency) while accounting for outliers .
- Metabolite profiling : Use LC-MS to detect degradation products or metabolites that may interfere with bioactivity measurements .
What are the solubility and stability profiles of this compound under various pH and temperature conditions?
Basic Research Question
- Solubility screening : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (e.g., ethanol, acetonitrile) to identify formulation-compatible media .
- Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., decarboxylation or hydrolysis) .
- Thermal analysis : DSC/TGA can identify melting points and thermal decomposition thresholds critical for storage .
How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Substituent variation : Synthesize analogs with modified fluorine/methyl positions or carboxylic acid bioisosteres (e.g., tetrazoles) .
- Biological assays : Use high-throughput screening (HTS) to correlate structural changes with activity in targets like kinase inhibition or antimicrobial efficacy .
- Multivariate analysis : Apply partial least squares (PLS) regression to quantify the impact of steric/electronic descriptors on bioactivity .
What purification methods are most effective for isolating this compound post-synthesis?
Basic Research Question
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove unreacted starting materials. Monitor purity via melting point and HPLC .
- Column chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for separating polar byproducts .
- Membrane filtration : Employ nanofiltration to recover the compound from reaction mixtures while excluding high-MW impurities .
How can experimental data be integrated with computational models to elucidate reaction mechanisms?
Advanced Research Question
- Kinetic profiling : Couple experimental rate constants with DFT-calculated energy barriers to map reaction pathways (e.g., SNAr vs. radical mechanisms) .
- Microkinetic modeling : Build simulations that incorporate adsorption/desorption equilibria and surface reactions for heterogeneous catalysis .
- In situ spectroscopy : Pair Raman or IR data with molecular dynamics (MD) simulations to track intermediate formation in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
